ETHYL 5-AMINO-3-(3-CHLORO-4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE
Description
ETHYL 5-AMINO-3-(3-CHLORO-4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE is a thienopyridazine derivative characterized by a fused thiophene-pyridazine core. Its structure includes a 3-chloro-4-methylphenyl substituent at position 3, an amino group at position 5, and an ethyl carboxylate moiety at position 1 (Figure 1). The compound’s molecular formula is C₁₆H₁₃ClN₃O₃S, with a molecular weight of 362.81 g/mol. The chloro and methyl groups on the phenyl ring introduce steric and electronic effects that influence its physicochemical properties and reactivity .
This class of compounds is typically synthesized via cyclocondensation reactions. For example, analogous thienopyridazines are formed by reacting bis-3-oxopropanenitrile derivatives with diazonium salts or hydrazine derivatives in ethanol/DMF under basic conditions (e.g., sodium acetate or piperidine) . The presence of electron-withdrawing groups (e.g., Cl) and electron-donating groups (e.g., CH₃) on the phenyl ring may modulate its applications in medicinal chemistry, such as kinase inhibition or antimicrobial activity, though specific biological data for this compound remain unreported.
Properties
IUPAC Name |
ethyl 5-amino-3-(3-chloro-4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-3-23-16(22)13-10-7-24-14(18)12(10)15(21)20(19-13)9-5-4-8(2)11(17)6-9/h4-7H,3,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRVOEUQAKCNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-AMINO-3-(3-CHLORO-4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-chloro-4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization with thiourea to form the thienopyridazine core. Subsequent functional group transformations, such as amination and esterification, yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis for commercial production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-AMINO-3-(3-CHLORO-4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
ETHYL 5-AMINO-3-(3-CHLORO-4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 5-AMINO-3-(3-CHLORO-4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the substituents on the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s closest structural analog is ETHYL 5-AMINO-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE (CAS: 123542-47-2), which substitutes the 3-chloro-4-methylphenyl group with a simple phenyl ring. Key structural differences include:
The chloro and methyl groups increase molecular weight and density compared to the phenyl analog.
Physicochemical Properties
The phenyl analog (CAS 123542-47-2) has a lower molecular weight (315.35 g/mol) and density (1.46 g/cm³) due to the absence of chlorine and methyl groups. The target compound’s higher molecular weight and polarity (from Cl) likely reduce aqueous solubility but improve lipid solubility, making it more suitable for hydrophobic environments .
Biological Activity
Ethyl 5-amino-3-(3-chloro-4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Structure and Composition
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C16H14ClN3O3S |
| Molecular Weight | 363.82 g/mol |
| LogP | 3.4718 |
| Polar Surface Area | 68.078 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
This compound features a thieno-pyridazine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno-pyridazine derivatives. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This compound has been evaluated in vitro against several cancer types, demonstrating promising cytotoxicity.
Antimicrobial Properties
The compound exhibits antimicrobial properties against a range of pathogens. In particular, derivatives of thieno-pyridazines have been shown to possess antibacterial and antifungal activities. The mechanism often involves disruption of bacterial cell walls or interference with essential metabolic pathways.
Enzyme Inhibition
Inhibitory activities against specific enzymes have also been reported. For example, derivatives similar to this compound have been identified as potent inhibitors of various kinases involved in cancer progression and inflammation.
Study on Anticancer Effects
A study conducted by Shimizu et al. (2010) investigated the structure-activity relationship (SAR) of pyridazine derivatives as IKKβ inhibitors. The findings suggested that modifications at the 3 and 6 positions significantly enhanced the inhibitory activity against IKKβ and TNFα production in THP-1 cells, indicating a potential pathway for developing new anticancer therapies using similar scaffolds .
Antimicrobial Evaluation
Another research effort assessed the antimicrobial efficacy of thieno-pyridazine derivatives against resistant strains of bacteria. The results indicated that ethyl 5-amino derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
